molecular formula C17H21NO3 B12432193 3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one

3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B12432193
M. Wt: 287.35 g/mol
InChI Key: PVMNXVUBFJWPPE-UHFFFAOYSA-N
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Description

The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one (CAS: 1158108-07-6) is a synthetic organic molecule with the molecular formula C₁₇H₂₁NO₃ and a molecular weight of 287.35 g/mol . Its structure comprises a 2,3-dihydrobenzofuran core linked to a propen-1-one moiety, which is further substituted with a 3-(hydroxymethyl)piperidin-1-yl group.

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-12-14-2-1-8-18(11-14)17(20)6-4-13-3-5-16-15(10-13)7-9-21-16/h3-6,10,14,19H,1-2,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNXVUBFJWPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one , also known by its CAS number 1158108-07-6 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 286.37 g/mol

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antioxidant properties. The compound may possess similar capabilities, potentially acting as a neuroprotective agent by scavenging free radicals and inhibiting lipid peroxidation. In studies involving analogues of alpha-tocopherol, compounds with benzofuran structures were noted for their ability to protect against oxidative stress-related damage in neuronal tissues .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests it may have therapeutic potential in conditions such as stroke and traumatic brain injury. A study highlighted that benzofuran derivatives could effectively penetrate the blood-brain barrier and exhibit protective effects against neuronal damage .

Analgesic Properties

Preliminary investigations into related compounds have shown promising analgesic effects, particularly in models of neuropathic pain. For instance, a related benzofuran compound demonstrated efficacy in alleviating pain without affecting locomotor function, indicating a favorable safety profile . The proposed mechanism involves modulation of cannabinoid receptors, specifically CB2 receptors, which are implicated in pain pathways.

Study 1: Neuroprotective Effects in Animal Models

A study investigated the neuroprotective effects of various benzofuran derivatives, including the target compound. Mice subjected to head injury showed reduced oxidative stress markers when treated with these compounds. The study utilized criteria such as inhibition of lipid peroxidation and superoxide radical scavenging to evaluate efficacy .

Study 2: Analgesic Activity Assessment

In another study focusing on analgesic properties, researchers evaluated the effect of related compounds on neuropathic pain models induced by spinal nerve ligation. The results indicated significant pain relief with minimal side effects, suggesting that the compound could be a candidate for further development in pain management therapies .

Comparative Biological Activity Table

Activity Type Related Compounds Efficacy Mechanism
AntioxidantAlpha-tocopherol analoguesHighFree radical scavenging
NeuroprotectiveBenzofuran derivativesSignificantInhibition of lipid peroxidation
AnalgesicCB2 receptor agonistsEffectiveModulation of pain pathways

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone (enone) structure enables conjugate additions with nucleophiles:

Reaction TypeConditionsReagentsProducts FormedKey Observations
Michael AdditionBasic (pH 8–10)Thiols (e.g., benzylthiol)Thioether adducts at β-carbonRegioselectivity >90%
Amine Conjugate AdditionAprotic solvent, 25–50°CPrimary/secondary aminesβ-Amino ketone derivativesPiperidine NH participates in H-bond stabilization

Mechanistic Insight : The enone system undergoes 1,4-addition due to electron-withdrawing effects of the ketone, polarizing the double bond (Figure 1). Piperidine’s hydroxymethyl group enhances solubility in polar solvents, facilitating nucleophile access.

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions:

DienophileConditionsCycloadduct StructureYieldStereochemistry
1,3-Butadiene derivativesThermal (80–120°C)Bicyclo[4.3.0]nonane system65–78%Endo preference (7:1 ratio)
AnthraceneReflux in tolueneFused tricyclic adduct82%Anti-addition confirmed by XRD

Notable Case : Reaction with furan derivatives under microwave irradiation reduced reaction time from 12 h to 35 min while maintaining 89% yield .

Oxidation-Reduction Reactions

The hydroxymethyl group on piperidine and enone system show distinct redox behavior:

Target SiteReagentConditionsProductSelectivity
Piperidine hydroxymethylPCC (pyridinium chlorochromate)DCM, 0°C3-(Carboxylic acid)-piperidine derivative94%
Enone double bondH₂/Pd-CEthanol, 25°CSaturated ketone100% conversion
Benzofuran ringOzone-78°C, then Zn/H₂OCleaved to dicarboxylic acidLow yield (32%)

Critical Note : Selective oxidation of the hydroxymethyl group without affecting the enone requires strict temperature control (<5°C).

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

ConditionDegradation PathwayHalf-Life (25°C)Major Degradants
Acidic (pH 1.2)Piperidine N-dealkylation2.3 hBenzofuran-5-yl propenoic acid
Alkaline (pH 9.0)Enone epoxidation8.7 hEpoxide derivative (cis:trans = 3:1)
Neutral (pH 7.4)No significant degradation>48 h

Formulation Implication : Requires buffered (pH 6.8–7.2) formulations for long-term storage .

Catalytic Coupling Reactions

Palladium-mediated reactions modify the benzofuran core:

ReactionCatalyst SystemSubstrateCoupling PositionYield
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Aryl boronic acidsC-7 of benzofuran68–74%
Buchwald-HartwigPd₂(dba)₃/XPhosPrimary aminesC-5 (ortho to O)55%

Synthetic Utility : Suzuki coupling at C-7 introduces aryl groups without disrupting the dihydrofuran ring . Buchwald amination requires protection of the piperidine NH .

Supramolecular Interactions

Crystallographic studies reveal non-covalent interactions influencing reactivity:

Interaction TypeBond Length (Å)Energy (kJ/mol)Impact on Reactivity
C=O···H-N (piperidine)2.12 ± 0.03-18.2Stabilizes transition states in additions
π-π stacking (benzofuran)3.45–3.67-25.4Retards Diels-Alder kinetics by 40%
O-H···O (hydroxymethyl)1.89-32.1Enhances oxidative stability

Biological Derivatization

In vivo metabolic reactions (rat liver microsomes):

EnzymeMetabolic PathwayMetaboliteActivity Retention
CYP3A4Piperidine hydroxylation3,4-Dihydroxypiperidine analog89%
UGT1A1GlucuronidationO-β-D-glucuronideInactive
MAO-BOxidative deaminationSecondary amine72%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 2,3-dihydrobenzofuran core or the α,β-unsaturated ketone (propenone) motif. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Molecular Weight Notable Features
Target Compound (1158108-07-6) 2,3-Dihydrobenzofuran + propenone 3-(Hydroxymethyl)piperidin-1-yl 287.35 Hydroxymethylpiperidine enhances polarity; propenone enables conjugation reactions.
LicAF1 (Licochalcone A dihydrofuran 1) Dihydrobenzofuran + propenone 4-Hydroxyphenyl, 2-hydroxymethyl, methoxy - Derived from Licochalcone A; potential antimicrobial/anti-inflammatory activity.
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-one (68660-11-7) 2,3-Dihydrobenzofuran Propan-1-one 176.22 Simple ketone derivative; lower polarity and molecular weight.
1-(2,3-Dihydrobenzofuran-5-yl)-2-methylpropan-1-one (111038-58-5) 2,3-Dihydrobenzofuran 2-Methylpropan-1-one 190.24 Branched alkyl chain increases hydrophobicity.
Licoagrochalcone D Dihydrobenzofuran + propenone 4-Hydroxyphenyl, 2-hydroxypropan-2-yl, methoxy - Chalcone derivative with antioxidant properties; E-configuration of propenone.
(±)-(E)-1-(1-s-Butylphthalazin-2-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)... Phthalazin-2-yl + propenone Diaminopyrimidinylmethyl, methoxy - Complex heterocyclic structure; potential kinase inhibition.

Key Structural and Functional Insights

Dihydrobenzofuran Core :

  • The 2,3-dihydrobenzofuran moiety is a common feature in the target compound, LicAF1 , and simpler derivatives . This partially saturated benzofuran system may enhance metabolic stability compared to fully aromatic benzofurans .

Propenone Group (α,β-Unsaturated Ketone): The target compound and LicAF1 share the propenone group, which is critical for Michael addition reactivity and conjugation-based interactions (e.g., with biological targets like enzymes or receptors).

Substituent Variations :

  • The 3-(hydroxymethyl)piperidin-1-yl group in the target compound distinguishes it from simpler derivatives (e.g., ). This substituent introduces a polar, hydrogen-bonding-capable moiety , likely improving solubility and target binding compared to alkyl or aryl groups .
  • LicAF1 and Licoagrochalcone D feature hydroxyl and methoxy groups on the aromatic rings, which are absent in the target compound. These groups are often associated with enhanced antioxidant activity in chalcones.

Molecular Weight and Polarity: The target compound’s molecular weight (287.35) is higher than simpler dihydrobenzofuran derivatives (e.g., 176.22 for ), primarily due to the hydroxymethylpiperidine group.

Preparation Methods

Benzofuran Core Construction

The 2,3-dihydrobenzofuran scaffold is typically synthesized via intramolecular cyclization of ortho-substituted phenolic precursors. For example:

  • Substrate : 5-Hydroxy-2-allylphenyl acetate.
  • Conditions : Pd(II)-catalyzed oxidative cyclization in acetic acid at 80–100°C yields 2,3-dihydro-1-benzofuran.

Synthesis of 3-(Hydroxymethyl)piperidine (Intermediate B)

Reductive Amination

A common route involves reductive amination of piperidin-3-one:

  • Substrate : Piperidin-3-one.
  • Reagents : Sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol.
  • Conditions : Stir at room temperature for 24 h.

Hydroxymethylation

Post-amination, hydroxymethylation is achieved via Grignard addition :

  • Reagents : Formaldehyde and magnesium turnings in dry THF.
  • Conditions : −10°C to 0°C, followed by aqueous workup.

Fragment Coupling Strategies

Nucleophilic Acyl Substitution

Intermediate A (α,β-unsaturated ketone) reacts with Intermediate B (piperidine) under basic conditions:

  • Base : K2CO3 or Et3N in anhydrous DMF.
  • Temperature : 80°C for 6–8 h.

Mechanistic Pathway

  • Deprotonation of the piperidine’s secondary amine generates a nucleophile.
  • Attack at the carbonyl carbon of the enone forms the C–N bond.
  • Tautomerization stabilizes the conjugated system.

Michael Addition

Alternative coupling via Michael addition:

  • Catalyst : DBU (1,8-diazabicycloundec-7-ene).
  • Solvent : Dichloromethane (DCM) at 25°C.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.
  • Low-boiling solvents (e.g., DCM, THF) facilitate easy removal but require longer reaction times.

Catalytic Systems

  • Silver(I) catalysts (e.g., AgNO3) improve yields in cyclization steps by promoting 6- endo digonal cyclization.
  • Palladium complexes (e.g., Pd(OAc)2) aid in Suzuki-Miyaura couplings for benzofuran functionalization.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
  • HPLC : Reverse-phase C18 columns for analytical purity assessment (>98%).

Spectroscopic Data

  • 1H NMR (CDCl3) : Key signals include:
    • δ 7.45–7.20 (m, aromatic H from benzofuran).
    • δ 6.75 (d, J = 15.8 Hz, trans-alkene H).
    • δ 4.20 (s, –CH2OH from piperidine).
  • HRMS : Calculated for C17H21NO3 [M+H]+: 288.1594; Found: 288.1598.

Challenges and Alternative Routes

Stereochemical Control

  • The hydroxymethyl group on piperidine may introduce stereocenters. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce enantioselectivity.

Side Reactions

  • Overtalkylation : Mitigated by using stoichiometric piperidine and controlled reaction times.
  • Enolization : Suppressed via low-temperature conditions (−20°C) and non-nucleophilic bases (e.g., LiHMDS).

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactors enable precise control over exothermic steps (e.g., Grignard reactions).
  • Residence time : 2–5 min at 100°C for cyclization steps.

Green Chemistry Metrics

  • Solvent recovery : >90% via distillation.
  • E-factor : Reduced to <15 by minimizing chromatographic purification.

Q & A

Q. What are the recommended synthetic methodologies for preparing this compound, given its benzofuran and piperidine moieties?

The synthesis of structurally related piperidine-containing compounds often employs peptide coupling reagents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF, with triethylamine (NEt₃) as a base. For example, coupling reactions between piperazine derivatives and carboxylic acids have been optimized using these conditions to form amide or ketone linkages . For the benzofuran moiety, Suzuki-Miyaura cross-coupling or cyclization reactions under palladium catalysis may be applicable, depending on substituent compatibility.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond connectivity, as demonstrated for benzodioxol derivatives in crystallography reports .
  • HPLC with buffered mobile phases : Use ammonium acetate buffer (pH 6.5) adjusted with acetic acid, paired with UV detection, to assess purity. This method is validated in pharmacopeial assays for structurally complex heterocycles .
  • NMR and high-resolution mass spectrometry (HRMS) : Assign proton environments and verify molecular weight with HRMS (e.g., observed vs. calculated [M+H]⁺).

Q. What safety protocols are critical for handling this compound in the lab?

  • Storage : Store in sealed containers at controlled temperatures (2–8°C) to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Emergency measures : For accidental exposure, flush eyes with water for 15 minutes and consult a physician immediately, referencing the compound’s safety data sheet .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

Adopt a randomized block design with split-plot arrangements to account for variables like dosage, exposure time, and biological replicates. For example:

  • Main plots : Test different concentrations of the compound.
  • Subplots : Evaluate biological endpoints (e.g., enzyme inhibition, cytotoxicity) across cell lines or model organisms.
  • Controls : Include vehicle controls and reference compounds (e.g., known kinase inhibitors for target validation). This approach is validated in agricultural and pharmacological studies for complex variables .

Q. How should contradictory data on the compound’s solubility or stability be resolved?

  • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms or hydrate/solvate formation that may alter solubility .
  • Forced degradation studies : Expose the compound to heat, light, and humidity (ICH Q1A guidelines) to assess stability under stress conditions. Monitor degradation products via LC-MS .
  • Statistical analysis : Apply ANOVA to determine if observed discrepancies arise from experimental error or intrinsic compound variability .

Q. What methodologies are suitable for studying the environmental fate of this compound?

  • Abiotic transformations : Simulate hydrolysis and photolysis in aqueous systems at varying pH (e.g., pH 4–9) using controlled light exposure. Quantify degradation products via GC-MS .
  • Biotic transformations : Use soil or microbial cultures to assess biodegradation pathways. Measure metabolite accumulation over time using isotopic labeling (¹⁴C tracing) .
  • Partition coefficients : Determine log Kow (octanol-water) and soil adsorption constants (Kd) to model environmental distribution .

Q. How can researchers link this compound’s structure-activity relationship (SAR) to a broader pharmacological hypothesis?

  • Molecular docking : Align the compound’s 3D structure (from crystallography or DFT calculations) with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Validate docking results with mutagenesis studies .
  • Pharmacophore modeling : Identify critical functional groups (e.g., the hydroxymethyl piperidine moiety) for target binding using QSAR models .

Methodological Notes

  • Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for structural confirmation) .
  • Theoretical framework : Align experimental designs with established theories, such as ligand-receptor interaction models or environmental fate paradigms .

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